Potassium perfluoroheptanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

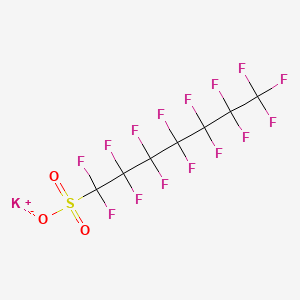

3D Structure of Parent

Properties

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O3S.K/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAKROCDOXEWPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069392 | |

| Record name | Potassium perfluoroheptanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60270-55-5 | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium perfluoroheptanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Potassium perfluoroheptanesulfonate?

[1][2]

Part 1: Executive Summary

Potassium Perfluoroheptanesulfonate (KPFBS) , chemically identified as the potassium salt of perfluoroheptanesulfonic acid (

For drug development professionals, KPFBS presents a dualistic nature: it is a highly stable, surface-active agent capable of modifying interfacial tension in complex formulations, yet it is also a persistent impurity that requires rigorous monitoring due to evolving regulatory landscapes regarding fluorinated compounds.[1][2] This guide provides a definitive technical analysis of its physicochemical properties, stability mechanisms, and validated protocols for its detection and purification.[1][2]

Key Identity Data:

Part 2: Molecular Architecture & Physicochemical Profile

The chemical behavior of KPFBS is dictated by the synergy between its fluorinated tail and its polar sulfonate head.[2] Understanding this architecture is essential for predicting its migration behavior in pharmaceutical packaging and its solubility in formulation matrices.[2]

Structural Stability (The C-F Shield)

The perfluoroheptyl tail (

-

Hydrolysis: Stable across the entire pH range (0–14).[2]

-

Oxidation/Reduction: Resistant to standard metabolic degradation and oxidative stress testing conditions.[2]

-

Thermal Stress: Stable up to

270°C, with decomposition often requiring temperatures >400°C.[1][2]

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Pharma |

| Physical State | White to off-white crystalline solid | Reference standard preparation |

| Melting Point | > 270°C (Decomposes) | Stability in hot-melt extrusion (packaging) |

| Solubility (Water) | Moderate ( | Leaching potential into aqueous drug products |

| Solubility (Organic) | Soluble in MeOH, Acetone; Insoluble in non-polar solvents | Extraction solvent selection for analysis |

| Acidity (pKa) | < 0 (Parent Acid) | Fully dissociated (anionic) at physiological pH |

| Surface Tension | Low (Surfactant nature) | Can alter dissolution rates of co-formulated APIs |

Part 3: Chemical Reactivity & Stability

Thermal Degradation Mechanism

KPFBS does not degrade via standard Arrhenius kinetics under pharmaceutical storage conditions.[1][2] Degradation is only observed under extreme pyrolysis conditions, releasing toxic fluorocarbon gases (e.g.,

Visualization: Molecular Stability Logic

The following diagram illustrates the "Steric Shielding" effect of the fluorine atoms protecting the carbon backbone, contrasting it with the reactive sulfonate head group.

Figure 1: Structure-Property relationship showing how the fluorinated tail confers stability while the sulfonate head dictates solubility.[1][2][5]

Part 4: Experimental Protocols

Protocol A: Purification of KPFBS Reference Standard

For use when commercial standards do not meet the >99.5% purity required for quantitative LC-MS/MS calibration.

Objective: Isolate high-purity KPFBS from technical grade material (often containing inorganic salts like KF or

Methodology:

-

Dissolution: Dissolve 5.0 g of technical KPFBS in 50 mL of warm Methanol (MeOH) (approx. 45°C). KPFBS is soluble in MeOH, whereas inorganic potassium salts are largely insoluble.[1][2]

-

Filtration: Filter the warm solution through a 0.22

m PTFE membrane to remove undissolved inorganic salts. -

Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the volume is reduced to approx. 10 mL.

-

Crystallization: Slowly add 20 mL of cold Dichloromethane (DCM) (anti-solvent) to the concentrate while stirring. A white precipitate will form.[1]

-

Maturation: Allow the slurry to stand at 4°C for 4 hours to maximize yield.

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake twice with cold 1:1 MeOH:DCM.

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

-

Validation: Verify purity via

F-NMR (absence of other chain lengths) and LC-MS.

Protocol B: Trace Quantification via LC-MS/MS

Standard Operating Procedure for detecting KPFBS leachables in aqueous drug formulations.

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).[2]

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8

Chromatographic Conditions:

-

Mobile Phase A: 20 mM Ammonium Acetate in Water (95%) / Acetonitrile (5%).[2]

-

Mobile Phase B: Acetonitrile (100%).[2]

-

Gradient: 0-1 min (10% B); 1-8 min (Linear to 95% B); 8-10 min (Hold 95% B).

-

Flow Rate: 0.3 mL/min.[2]

Mass Spectrometry Parameters (MRM Mode):

-

Ionization: Electrospray Ionization (ESI) Negative Mode.[2]

-

Precursor Ion:

449.0 ( -

Quantifier Ion:

80.0 ( -

Qualifier Ion:

99.0 (

Workflow Visualization:

Figure 2: Analytical workflow for trace detection of KPFBS using LC-MS/MS with delay column architecture.

Part 5: Safety & Toxicological Considerations

For researchers handling pure KPFBS, strict adherence to safety protocols is mandatory.[1][2] As a PFAS derivative, it possesses bioaccumulative potential.[1][2]

GHS Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2][5][6]

-

Eye Irritation: Category 2A (Causes serious eye irritation).[2][6]

-

Reproductive Toxicity: Category 1B (May damage fertility or the unborn child - inferred from homologous PFOS/PFHxS data).[2][6]

Handling Precautions:

-

Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]

-

Disposal: Do not dispose of down the drain. All waste must be collected for high-temperature incineration (>1100°C) to ensure destruction of the C-F bonds.[2]

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 23668634, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[2][5] Substance Information: Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate.[1][2][3] Retrieved from [Link][1][2]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015).[2] Tier II Assessment: Perfluoroalkyl sulfonates (PFSA) (C5-C7) and their direct precursors. Retrieved from [Link]

-

U.S. Geological Survey (USGS). (2025). Determination of per- and polyfluoroalkyl substances in water by direct injection LC/MS/MS. Retrieved from [Link]

Sources

- 1. This compound | C7F15KO3S | CID 23668634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound | CAS 60270-55-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. This compound CAS#: 60270-55-5 [m.chemicalbook.com]

- 5. Potassium perfluorooctanesulfonate | C8F17KO3S | CID 23669238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chemos.de [chemos.de]

Technical Guide: Potassium Perfluoroheptanesulfonate (CAS 60270-55-5)

[1][2]

Executive Summary

Potassium perfluoroheptanesulfonate (Potassium PFHpS) is a fluorinated surfactant belonging to the class of perfluoroalkyl substances (PFAS).[1][2][3] Characterized by a seven-carbon fluorinated chain, it serves as a critical homologue between the widely regulated perfluorohexanesulfonate (PFHxS, C6) and perfluorooctanesulfonate (PFOS, C8).[1][2][3] While historically used in mist suppressants and fluoropolymer manufacture, its primary relevance in modern research lies in environmental toxicology, analytical standard development, and understanding the structure-activity relationships of "odd-chain" PFAS.[1][2][3]

Primary Identifier:

Chemical Identity & Physicochemical Properties[2][3][4][6]

Potassium PFHpS is the potassium salt of perfluoroheptanesulfonic acid.[2][3] Its physicochemical behavior is dominated by the strong carbon-fluorine bonds (approx. 110 kcal/mol), rendering it chemically inert and thermally stable.[1][2][3]

Table 1: Physicochemical Profile

| Property | Specification |

| CAS Number | 60270-55-5 |

| Molecular Formula | C₇F₁₅KO₃S |

| Molecular Weight | 488.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~270°C (Decomposes prior to boiling) |

| Solubility | Soluble in water, methanol, acetonitrile; slightly soluble in acetone.[1][2][3][6] |

| Acidity (pKa) | < 0 (Parent acid is a superacid) |

| Stability | Resistant to hydrolysis, photolysis, and biodegradation.[1][2][3] |

Synthesis and Manufacturing Pathways

Understanding the synthesis is crucial for interpreting analytical chromatograms.[1][2][3] Potassium PFHpS is produced primarily through two distinct pathways, which dictate its isomeric composition.

Electrochemical Fluorination (ECF) vs. Telomerization[2][4]

-

ECF (Simons Process): Historically yielded a mixture of linear (~70-80%) and branched (~20-30%) isomers.[1][2] This heterogeneity impacts biological half-life and receptor binding.[1][2]

-

Telomerization: Produces almost exclusively linear isomers.[1][2][3] Modern analytical standards often favor linear isomers, but environmental samples may contain ECF-derived mixtures.[1][2][3]

Synthesis Workflow Visualization

The following diagram illustrates the critical steps from the sulfonyl fluoride precursor to the final potassium salt.

Caption: Synthesis of Potassium PFHpS showing conversion from sulfonyl fluoride and isomeric divergence.

Analytical Methodologies (LC-MS/MS)[2][8][9][10][11]

Detection of Potassium PFHpS in biological or environmental matrices requires high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][7]

Sample Preparation (Solid Phase Extraction)[2][4]

-

Cartridge: Weak Anion Exchange (WAX) is preferred over HLB to retain the anionic sulfonate headgroup.[1][2][3]

-

Elution: Basic methanol (0.1% NH₄OH in MeOH) disrupts the ionic interaction, releasing the analyte.[1][2][3]

LC-MS/MS Protocol

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). A "delay column" is mandatory between the pump and injector to isolate system PFAS contamination.[1][2][3]

Table 2: Mass Spectrometry Parameters (Negative Electrospray Ionization)

| Parameter | Setting | Causality/Rationale |

| Precursor Ion (m/z) | 449.0 ([M-K]⁻) | Detection of the anionic species C₇F₁₅SO₃⁻.[1] |

| Quantifier Ion (m/z) | 80.0 (SO₃⁻) | High abundance fragment; standard for quantification.[1][2][3] |

| Qualifier Ion (m/z) | 99.0 (FSO₃⁻) | Structural confirmation; distinguishes from interferences.[1][2][3] |

| Cone Voltage | ~40-50 V | Optimized to prevent in-source fragmentation.[1][2] |

| Collision Energy | 30-40 eV | Sufficient energy to cleave the C-S bond.[1][2] |

Toxicology and Environmental Fate[2][12]

Potassium PFHpS exhibits "Odd-Chain" behavior.[2] While less studied than PFOS (C8), it shares the core characteristics of high persistence and protein binding (albumin).[1][2][3]

Bioaccumulation Mechanism

Unlike lipophilic POPs (e.g., PCBs) that partition into fat, PFHpS binds to serum proteins (albumin) and liver fatty acid-binding proteins (L-FABP).[1][2][3] This results in a blood-based bioaccumulation rather than adipose storage.[1][2]

Environmental Transport & Fate Diagram

The following diagram details the transport mechanism of PFHpS from industrial release to biological uptake.

Caption: Environmental fate of PFHpS illustrating the critical renal reabsorption loop that extends half-life.[1][6]

Regulatory Status

PFHpS is frequently grouped with PFOS and PFHxS in regulatory screenings (e.g., EU REACH, US EPA UCMR 5).[1][2][3] Its detection in drinking water is a primary driver for current toxicological assessments.[1][2][3]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23668634, this compound.[1][2][3] PubChem. Available at: [Link][1][2][3]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (DTXSID9069392).[1][2][3] EPA.[1][2][3][8] Available at: [Link][1][2][3]

-

Organisation for Economic Co-operation and Development (OECD). Toward a New Comprehensive Global Database of Per- and Polyfluoroalkyl Substances (PFASs).[1][2][3] OECD Series on Risk Management.[1][2][3] Available at: [Link][1][2][3]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Potassium perfluorohexanesulfonate | C6F13KO3S | CID 23678874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7F15KO3S | CID 23668634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 60270-55-5 [m.chemicalbook.com]

- 5. This compound | CAS 60270-55-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. cpachem.com [cpachem.com]

- 7. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chm.pops.int [chm.pops.int]

Synthesis Pathways for Potassium Perfluoroheptanesulfonate (K-PFHpS)

[1]

Executive Summary

Potassium perfluoroheptanesulfonate (K-PFHpS,

This guide details the two primary validated pathways for K-PFHpS synthesis:

-

Electrochemical Fluorination (ECF): The industrial standard for converting hydrocarbon precursors directly to perfluorinated analogs.

-

Sulfinatodehalogenation (Deiodosulfination): A laboratory-scale method yielding high isomer purity (linear) starting from perfluoroalkyl iodides.

Pathway A: Electrochemical Fluorination (Simons Process)

Best for: Large-scale production, access to odd-carbon chains from hydrocarbon feedstocks. Primary Challenge: Control of branching (isomer distribution) and C-S bond cleavage.

Mechanism & Principle

The Simons process utilizes anhydrous hydrogen fluoride (AHF) as both solvent and fluorine source. A nickel anode forms a high-valent nickel fluoride layer (

Protocol: ECF of Heptanesulfonyl Fluoride

Step 1: Precursor Preparation

Synthesize n-heptanesulfonyl fluoride (

-

Reagents:

.

Step 2: Electrolysis (Simons Cell)

-

Apparatus: Single-compartment cell with alternating Nickel (anode) and Iron (cathode) plates.

-

Electrolyte: 10-20 wt% solution of

in Anhydrous HF (AHF). -

Operating Parameters:

-

Voltage: 5.0 – 7.0 V (Keep < 8V to prevent

evolution and explosion). -

Current Density: 10 – 20 mA/cm².

-

Temperature: 0°C to 15°C (Cooling required to minimize C-C cleavage).

-

Atmosphere:

blanket to exclude moisture.

-

Technical Insight: The conductivity of pure organic sulfonyl fluorides in AHF is low. Conductivity additives (e.g., small amounts of KF or previously fluorinated material) are often required to initiate the current flow efficiently [1, 2].

Step 3: Isolation & Hydrolysis

The perfluorinated product, perfluoroheptanesulfonyl fluoride (

-

Phase Separation: Drain the bottom fluorocarbon layer.

-

Hydrolysis: React the crude

with aqueous KOH. -

Conditions: Reflux at 80-90°C for 4-6 hours. Monitor pH; maintain alkalinity.

Process Flow Diagram (ECF)

Figure 1: Workflow for the Electrochemical Fluorination of heptanesulfonyl fluoride.

Pathway B: Sulfinatodehalogenation (Isomer-Pure Route)

Best for: Laboratory synthesis, high-purity linear standards, avoiding branched isomers.

Precursor: Perfluoroheptyl iodide (

Mechanism

This pathway utilizes the dithionite radical anion (

Protocol

Step 1: Sulfination (Deiodosulfination) [3]

-

Reagents:

(1.0 eq), -

Solvent: Acetonitrile/Water (

, 1:1 v/v). -

Procedure:

-

Dissolve dithionite and base in water; add iodide in acetonitrile.

-

Stir vigorously at 25-40°C under

for 2-4 hours. -

The solution turns from opaque to clear/yellowish as the iodide is consumed.

-

Step 2: Oxidation to Sulfonate

-

Reagent: 30% Hydrogen Peroxide (

). -

Procedure:

-

Cool the sulfinate solution to 0°C.

-

Add

dropwise (exothermic). -

Stir at room temperature for 1 hour.

-

Step 3: Cation Exchange (Na to K)

-

Precipitate the salt using KCl or pass through a cation exchange resin loaded with

. Alternatively, if starting with

Reaction Mechanism Diagram

Figure 2: Mechanism of Sulfinatodehalogenation converting perfluoroalkyl iodide to sulfonate.

Purification & Characterization

Purification Protocol

Crude K-PFHpS from either route contains inorganic salts (KF, KI,

-

Drying: Evaporate reaction solvent to dryness.

-

Extraction: Extract the solid residue with hot absolute ethanol or acetone (K-PFHpS is soluble; inorganic fluorides/sulfates are largely insoluble).

-

Filtration: Filter hot to remove inorganics.

-

Recrystallization: Concentrate the filtrate and recrystallize from Water/Ethanol (90:10) to obtain high-purity white crystals.

Analytical Data Table

| Parameter | Specification / Observation |

| Appearance | White crystalline powder |

| Melting Point | > 270°C (Decomposes) [3] |

| Solubility | Soluble in water, methanol, acetone; Insoluble in non-polar solvents |

| Stability | Highly stable against thermal and oxidative degradation |

Safety & Environmental Stewardship

Critical Warning: Perfluoroheptanesulfonate is a long-chain PFAS. Although not as strictly regulated globally as PFOS (

-

Containment: All waste streams (aqueous and solid) must be captured and incinerated at >1100°C or treated via specialized resin adsorption (e.g., anion exchange).

-

HF Safety: Pathway A involves Anhydrous HF, a Category 1 fatal poison. Full PPE (neoprene, face shield) and calcium gluconate antidote availability are mandatory.

References

-

Simons, J. H., et al. (1949).[4] "The Electrochemical Process for the Production of Fluorocarbons." Journal of the Electrochemical Society, 95(2), 47-67. Link

-

Ignat'ev, N. V., et al. (2010). "Electrochemical Fluorination." Handbook of Fluorine Chemistry. Link

-

NICNAS. (2015).[5] "Perfluoroheptanesulfonic acid and its salts: Environment Tier II Assessment." Australian Industrial Chemicals Introduction Scheme. Link

-

Huang, W. Y., et al. (1990). "The sulfinatodehalogenation of perfluoroalkyl iodides." Journal of Fluorine Chemistry, 48, 1-13. Link

-

PubChem. (2023). "Perfluoroheptanesulfonic acid - Compound Summary." National Library of Medicine. Link

Sources

- 1. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

Environmental fate and transport of Potassium perfluoroheptanesulfonate.

Environmental Fate and Transport of Potassium Perfluoroheptanesulfonate (KPfhS)

Executive Summary

This compound (KPfhS), the potassium salt of perfluoroheptanesulfonic acid (PFHpS), represents a critical "middle-chain" per- and polyfluoroalkyl substance (PFAS).[1][2] With a seven-carbon fluorinated tail (C7), it occupies a unique physicochemical niche between the highly mobile perfluorohexanesulfonate (PFHxS, C6) and the strongly bioaccumulative perfluorooctanesulfonate (PFOS, C8).[1]

This guide provides a technical deep-dive into the environmental mechanics of KPfhS. Unlike shorter chains that pass rapidly through aquifers, or longer chains that bind irreversibly to soil organic matter, KPfhS exhibits a "goldilocks" behavior—sufficiently mobile to contaminate groundwater plumes miles from source zones, yet hydrophobic enough to bioaccumulate significantly in protein-rich tissues.[1] This document outlines the molecular drivers of this transport, the kinetic parameters of its persistence, and the validated analytical protocols for its detection.

Physicochemical Characterization

The environmental fate of KPfhS is dictated by its dissociation into the perfluoroheptanesulfonate anion (PFHpS⁻). Upon contact with moisture, the potassium cation (K⁺) solvates immediately, leaving the PFHpS anion to drive environmental interactions.[1] The anion possesses an amphiphilic structure: a hydrophobic fluorocarbon tail (C7F15-) and a hydrophilic sulfonate headgroup (-SO3⁻).

Table 1: Core Physicochemical Properties

| Property | Value / Description | Relevance to Fate |

| Chemical Name | This compound | Target Analyte |

| CAS Number | 60270-55-5 (Salt) / 375-92-8 (Acid) | Identification |

| Molecular Formula | C7F15KO3S | Stoichiometry |

| Molecular Weight | 488.21 g/mol | Mass Transport |

| Water Solubility | High (Dissociates to Anion) | Aquatic Mobility |

| pKa | < 0 (Strong Acid) | Exists as Anion at pH 4-9 |

| Log Kow | ~4.0 - 4.5 (Estimated) | Bioaccumulation Potential |

| Vapor Pressure | Negligible | Non-volatile (Water/Soil dominant) |

The C7 "Odd-Chain" Significance

PFHpS is often an impurity in PFOS production (via electrochemical fluorination) or a terminal degradation product of longer-chain precursors. Its odd-numbered carbon chain (C7) serves as a critical forensic marker.[1] In environmental plumes, a high ratio of PFHpS to PFOS can indicate specific legacy firefighting foams (AFFF) or industrial surfactant formulations where C7 fractions were not removed.[1]

Environmental Partitioning Mechanics

The transport of PFHpS is governed by the competition between hydrophobic adsorption (to organic carbon) and electrostatic repulsion (from negatively charged soil minerals).

Soil-Water Partitioning (Kd)

Unlike neutral organics, PFHpS does not follow simple hydrophobic partitioning.[1]

-

Mechanism: The fluorinated tail binds to Soil Organic Carbon (SOC), while the sulfonate headgroup repels negatively charged clay surfaces.

-

Mobility: PFHpS has a lower soil adsorption coefficient (

) than PFOS.[1]

Precursor Transformation

KPfhS is a terminal acid; it does not degrade further under natural conditions.[1] However, it accumulates from the breakdown of precursor compounds (e.g., fluorotelomer sulfonamides).[1] This "Precursor Funnel" effect means PFHpS concentrations in groundwater can increase over time even after the primary source is removed.

Visualization: Environmental Fate Pathways

Caption: Figure 1: Fate and transport pathways of KPfhS, highlighting the dissociation of the salt and the dual inputs from direct release and precursor degradation.

Biotic Interactions & Bioaccumulation[4]

While PFHpS is less lipophilic than PFOS, it exhibits high protein binding affinity, particularly to serum albumin.[1] This mechanism—not lipid partitioning—drives its bioaccumulation.[1]

-

Half-Life in Humans: Estimates range from 1.5 to 4.7 years . This persistence is due to efficient renal reabsorption via organic anion transporters (OATs), which recycle the compound back into the blood.

-

Bioconcentration Factor (BCF): In fish, PFHpS shows moderate BCF values.[1][3] It accumulates in protein-rich organs (liver, blood) rather than adipose tissue.[1]

Analytical Methodologies (Protocol)

Accurate quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The following protocol is adapted from EPA Method 533 , optimized for short-to-medium chain PFAS.

Sample Preparation: Weak Anion Exchange (WAX)

Because PFHpS is a strong acid, it exists as an anion.[1] WAX SPE cartridges utilize electrostatic attraction to capture the sulfonate headgroup, allowing rigorous washing of neutral interferences.[1]

Step-by-Step Protocol:

-

Conditioning: Rinse WAX cartridge with Methanol (MeOH) followed by Acetate Buffer (pH 4).[1]

-

Loading: Pass water sample through cartridge at ~5-10 mL/min.

-

Washing: Wash with Acetate Buffer (removes neutrals/cations) and MeOH (removes hydrophobic interferences).

-

Elution: Elute with 0.1% Ammonium Hydroxide in Methanol . The base neutralizes the WAX amine groups, releasing the PFHpS anion.

-

Evaporation: Concentrate eluate under Nitrogen gas (do not dry completely) and reconstitute in Mobile Phase.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 20 mM Ammonium Acetate in Water.[1]

-

Mobile Phase B: Methanol or Acetonitrile.[1]

-

Ionization: Negative Electrospray Ionization (ESI-).

Table 2: MS/MS Transitions for PFHpS

| Precursor Ion ( | Product Ion ( | Loss Fragment | Purpose |

| 449.0 | 80.0 | Quantifier (Primary) | |

| 449.0 | 99.0 | Qualifier (Confirmation) |

Visualization: Analytical Workflow

Caption: Figure 2: Optimized analytical workflow using Weak Anion Exchange (WAX) SPE followed by LC-MS/MS quantification.

References

-

U.S. Environmental Protection Agency (EPA). (2019).[1] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link

-

National Institutes of Health (NIH) - PubChem. (2024). This compound (CAS 60270-55-5) Compound Summary.[1][6][7][8][9][10]Link

-

Li, Y., et al. (2018).[1][2] Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water.[1] Occupational and Environmental Medicine. Link

-

Interstate Technology Regulatory Council (ITRC). (2020).[1] PFAS Fate and Transport: Environmental Properties and Processes.[2][11]Link

-

European Chemicals Agency (ECHA). (2023).[1] Perfluoroheptanesulfonic acid and its salts - Substance Information.Link

Sources

- 1. This compound | C7F15KO3S | CID 23668634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. battelle.org [battelle.org]

- 4. researchgate.net [researchgate.net]

- 5. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 60270-55-5 [m.chemicalbook.com]

- 7. 60270-55-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CAS 60270-55-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. This compound CAS No. 60270-55-5 - this compound, CAS No. 60270-55-5 | Made-in-China.com [m.made-in-china.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Technical Assessment: Bioaccumulation Potential of Potassium Perfluoroheptanesulfonate (PFHpS)

Topic: Bioaccumulation Potential of Potassium Perfluoroheptanesulfonate (PFHpS) Content Type: In-Depth Technical Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary: The "C7" Anomaly

This compound (PFHpS, K+ salt of C7F15SO3-) represents a critical data point in the perfluoroalkyl substance (PFAS) class. Often overshadowed by its C8 homolog (PFOS) and C6 homolog (PFHxS), PFHpS exhibits a bioaccumulation profile that defies simple linear chain-length logic.

While typically assumed to be less bioaccumulative than PFOS due to a shorter carbon chain, human toxicokinetic data reveals that PFHpS may possess a serum elimination half-life equal to or exceeding that of PFOS , driven by high-affinity protein binding and aggressive renal reabsorption. This guide analyzes the mechanistic drivers of PFHpS bioaccumulation, providing researchers with the protocols and data necessary to assess its persistence in biological systems.

Physicochemical Drivers of Accumulation

Bioaccumulation in PFAS is not driven by the classical lipophilicity models (LogKow) used for neutral organics (e.g., PCBs). Instead, it is driven by proteinophilicity and amphiphilicity .

The Molecule[1]

-

CAS Number: 60270-55-5 (Potassium salt); 375-92-8 (Anion)

-

Structure:

-

Water Solubility: ~50–56 mg/L (Potassium salt).[4] The sulfonate headgroup provides high water solubility relative to the perfluoroalkyl tail.

The Protein Trap

Unlike lipophilic drugs that partition into adipose tissue, PFHpS binds preferentially to serum albumin and liver fatty acid-binding proteins (L-FABP).

-

Mechanism: The hydrophobic C7 tail inserts into the protein pocket, while the sulfonate headgroup interacts with cationic residues (Arg, Lys).

-

Consequence: >99% of PFHpS in serum is protein-bound. This "sequestered" fraction is unavailable for glomerular filtration, significantly reducing renal clearance rates.

Toxicokinetics: The Renal Reabsorption Loop

The defining characteristic of PFHpS bioaccumulation is the species-dependent half-life divergence . Humans retain PFHpS for years, while rodents eliminate it in weeks. This discrepancy is caused by the differential expression of Organic Anion Transporters (OATs) in the kidney.

Mechanism of Action

-

Filtration: Only the free fraction (<1%) is filtered at the glomerulus.

-

Secretion: OAT1 and OAT3 on the basolateral membrane of proximal tubule cells uptake PFHpS from blood into the cell.

-

Reabsorption (Critical Step): Apical transporters (OAT4 and URAT1 in humans) actively reabsorb PFHpS from the urine filtrate back into the blood. This "recycling" loop is highly efficient for sulfonates with chain lengths ≥ C6.

Visualization: The Renal Transport Pathway

The following diagram illustrates the transporter conflict that leads to accumulation.

Figure 1: Renal handling of PFHpS. The efficiency of the Reabsorption pathway (URAT1/OAT4) in humans outweighs the Secretion pathway, leading to a net retention of the compound.

Quantitative Bioaccumulation Metrics

Human vs. Animal Half-Lives

Researchers must use caution when extrapolating animal data to humans. The "Allometric Scaling Failure" is acute for PFHpS.

| Species | Estimated Serum Half-Life ( | Key Driver |

| Rat (Male) | 1–2 months | High urinary excretion (Oatp1a1 mediated secretion) |

| Monkey (Cynomolgus) | ~4 months | Intermediate reabsorption efficiency |

| Human | 1.5 – 7.3 Years | Saturable renal resorption (OAT4/URAT1) |

Critical Insight: In a study of retired fluorochemical workers, the geometric mean half-life of PFHpS was calculated at 7.3 years (95% CI: 5.8–9.2), which is longer than the reported half-life of PFOS (4.8 years) in the same cohort. This suggests PFHpS may be more persistent than its C8 homolog in certain human populations.

Aquatic Bioconcentration Factors (BCF)

In aquatic systems, PFHpS accumulates in protein-rich tissues (liver, blood) rather than lipid stores.

-

BCF Range (Fish): 1,000 – 4,000 L/kg (Wet Weight)

-

Regulatory Classification: Bioaccumulative (B).

-

It generally falls below the "Very Bioaccumulative" (vB) threshold of 5,000 L/kg used by REACH, but exceeds the 1,000 L/kg threshold used in other jurisdictions.

-

-

Trophic Magnification: PFHpS exhibits a Trophic Magnification Factor (TMF) > 1, indicating it biomagnifies up the food web (e.g., from plankton to predatory fish).

Experimental Protocols for Bioaccumulation Assessment

To validate PFHpS bioaccumulation in a drug development or environmental safety context, use the following standardized workflows.

Protocol A: OECD 305 Flow-Through Fish Test (Modified for PFAS)

Standard lipophilic protocols fail for PFAS due to surface adsorption and protein binding.

Workflow Diagram:

Figure 2: Workflow for determining Kinetic BCF (

Key Technical Adjustments for PFHpS:

-

Exposure Concentration: Maintain < 1/10th of the 96h LC50. Typically 1–10 µg/L.

-

Feeding: Fish must be fed a known ration (e.g., 2% body weight) to distinguish dietary uptake from gill uptake, although OECD 305 focuses on aqueous exposure.

-

Tissue Selection: Analyze liver and blood plasma separately from whole body. PFHpS concentrates 10–100x higher in liver/blood than in muscle.

Protocol B: In Vitro Protein Binding (Equilibrium Dialysis)

To predict human retention without long-term clinical trials.

-

Apparatus: RED (Rapid Equilibrium Dialysis) device with 8 kDa cutoff membrane.

-

Matrix: Human Plasma vs. Rat Plasma (Comparative).

-

Spike: 1 µM PFHpS (Potassium Salt).

-

Incubation: 4 hours @ 37°C on orbital shaker.

-

Analysis: LC-MS/MS of buffer vs. plasma chambers.

-

Calculation: % Bound =

.-

Expectation: >99% binding in human plasma.

-

Regulatory & Safety Implications

-

Stockholm Convention: PFHpS is considered a "Long-Chain" PFSA (

). It is increasingly targeted for restriction alongside PFHxS and PFOS. -

REACH (EU): Identified as a Substance of Very High Concern (SVHC) due to vP (Very Persistent) and B (Bioaccumulative) properties.

-

Advisory: Drug developers utilizing fluorinated side-chains must screen for metabolic cleavage that could release PFHpS as a stable metabolite.

References

-

Olsen, G. W., et al. (2007). "Half-life of serum elimination of perfluorooctanesulfonate, perfluorohexanesulfonate, and perfluorooctanoate in retired fluorochemical production workers." Environmental Health Perspectives. Link

-

Zhang, Y., et al. (2013). "Biomonitoring of perfluoroalkyl acids in human urine and estimates of biological half-lives." Environmental Science & Technology. Link

-

Han, X., et al. (2012). "Binding of perfluorooctanoic acid to rat and human plasma proteins." Chemical Research in Toxicology. Link

-

OECD. (2012). "Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure." OECD Guidelines for the Testing of Chemicals. Link

-

European Chemicals Agency (ECHA). "Member State Committee Support Document for Identification of PFHpS as SVHC." Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2.2 Machine Learning and Predictive Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]

- 3. CAS # 37222-66-5, Potassium peroxomonosulfate, Oxone, Potassium monopersulfate, Potassium monopersulfate triple salt - chemBlink [chemblink.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

Toxicological Characterization and Mechanistic Profiling of Potassium Perfluoroheptanesulfonate (KPFHpS)

Executive Summary: The Translational Challenge

Potassium perfluoroheptanesulfonate (KPFHpS) is the potassium salt of perfluoroheptanesulfonic acid (PFHpS), a seven-carbon perfluoroalkyl sulfonate (PFSA). While often overshadowed by its C8 homolog (PFOS) and C6 homolog (PFHxS), PFHpS presents a distinct toxicological profile critical for researchers in environmental health and pharmaceutical safety.

Key Technical Takeaway: The defining characteristic of KPFHpS toxicology is a massive interspecies discordance in toxicokinetics. While rodents eliminate the substance relatively quickly (days/weeks), humans exhibit renal resorption resulting in a serum elimination half-life of approximately 1.46 years . This discrepancy renders standard rodent safety margins potentially deceptive without allometric scaling factors based on internal serum load rather than administered dose.

Physicochemical Identity & Stability[1]

KPFHpS dissociates in physiological matrices to release the perfluoroheptanesulfonate anion (PFHpS⁻), the active toxicant. Its chemical stability is driven by the high bond energy of the C-F backbone (~116 kcal/mol), rendering it resistant to metabolic degradation.

| Property | Data | Relevance to Toxicology |

| Chemical Name | This compound | Parent Salt |

| Active Species | Perfluoroheptanesulfonate anion (PFHpS) | Systemic Toxicant |

| CAS Number | 29117-08-6 (Salt); 375-92-8 (Acid) | Regulatory Identification |

| Formula | C₇F₁₅KO₃S | Molecular Identity |

| Molecular Weight | ~538.2 g/mol (Salt) | Dosing Calculations |

| Solubility | Water Soluble; Lipophobic & Hydrophobic | Amphiphilic surfactant nature drives protein binding (Albumin) rather than lipid storage. |

| pKa | < 0 (Strong Acid) | Fully ionized at physiological pH. |

Toxicokinetics (ADME) Profile

The ADME profile of PFHpS is characterized by rapid absorption, high protein binding, and negligible metabolism. The critical parameter for safety assessment is Excretion .

Interspecies Half-Life Divergence

The renal clearance mechanisms for PFAS differ fundamentally between species due to the activity of organic anion transporters (OATs) in the kidney. Humans actively resorb PFHpS from the glomerular filtrate.

-

Humans: ~1.46 years (Serum elimination half-life).[1]

-

Rodents (Male): ~20–30 days (Estimated based on C6–C8 homologs).

-

Rodents (Female): ~2–5 days (Rapid elimination often observed in female rats due to OAT2 differences).

Implication: Chronic toxicity studies in rats may underestimate human bioaccumulation unless steady-state serum concentrations are matched.

ADME Workflow Visualization

The following diagram illustrates the systemic flow of KPFHpS, highlighting the "futile loop" of enterohepatic recirculation and renal resorption.

Caption: Systemic flow of PFHpS showing the renal resorption loop responsible for the multi-year half-life in humans.

Molecular Mechanism of Action (MOA)

The primary toxicity of PFHpS is mediated through nuclear receptor activation, specifically the Peroxisome Proliferator-Activated Receptor alpha (PPAR

The PPAR Cascade

PFHpS acts as a structural mimic of fatty acids. Upon entering the hepatocyte, it binds to Liver Fatty Acid Binding Protein (L-FABP) and translocates to the nucleus.

-

Activation: PFHpS binds the ligand-binding domain of PPAR

. -

Heterodimerization: The complex recruits Retinoid X Receptor (RXR).

-

Transcription: The complex binds Peroxisome Proliferator Response Elements (PPRE) on DNA.

-

Phenotype: Upregulation of lipid oxidation genes (e.g., Acox1, Cyp4a) leading to peroxisome proliferation, hepatocellular hypertrophy, and altered lipid profiles.

MOA Pathway Diagram

Caption: Molecular pathway of PFHpS-induced hepatotoxicity via PPARα activation.

Organ-Specific Toxicity Profile

Hepatotoxicity (Primary Target)

-

Observation: Increased relative liver weight (hepatomegaly) is the most sensitive endpoint in rodent studies.

-

Histopathology: Centrilobular hypertrophy and cytoplasmic alteration (eosinophilia) consistent with peroxisome proliferation.

-

Biomarkers: Elevated serum ALT (alanine aminotransferase) and reduced serum cholesterol (in rodents) due to PPAR

-driven catabolism.

Immunotoxicity

Epidemiological evidence links elevated serum PFHpS levels to reduced antibody response to vaccinations (e.g., tetanus, diphtheria) in children. This suggests PFHpS may suppress specific B-cell maturation or signaling pathways.

Reproductive/Developmental

PFHpS crosses the placental barrier. While less potent than PFOS, developmental delays and reduced birth weights are potential risks at high exposure levels, likely mediated through thyroid hormone disruption (displacement of T4 from transthyretin).

Experimental Protocols for Safety Assessment

To validate these profiles in a drug development context, the following protocols are recommended.

Protocol A: LC-MS/MS Quantification in Serum

Purpose: To verify internal dose and calculate clearance.

-

Sample Prep: Aliquot 50 µL serum. Add 150 µL cold acetonitrile containing isotopically labeled internal standard (

-PFHpS). -

Precipitation: Vortex 30s, Centrifuge 10,000 x g for 10 min.

-

Extraction: Transfer supernatant. Dilute 1:1 with 2 mM Ammonium Acetate.

-

Chromatography: C18 column (2.1 x 50 mm). Mobile Phase A: 2 mM Ammonium Acetate in Water; Phase B: Methanol. Gradient elution.

-

Detection: Negative electrospray ionization (ESI-). Monitor transition m/z 449

80 (sulfonate fragment).

Protocol B: In Vitro PPAR Reporter Assay

Purpose: To screen for off-target activation liability.

-

Transfection: Co-transfect HEK293 cells with:

-

Expression plasmid for human PPAR

. -

Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

-

-

Dosing: Treat cells with KPFHpS (0.1, 1, 10, 100 µM) for 24 hours. Include Positive Control (GW7647) and Vehicle Control (DMSO < 0.1%).

-

Readout: Lyse cells and add luciferin substrate. Measure luminescence.

-

Analysis: Calculate Fold Induction relative to vehicle.

References

-

Li, Y., et al. (2020). "Serum Half-Lives for Short- and Long-Chain Perfluoroalkyl Acids after Ceasing Exposure from Drinking Water Contaminated by Firefighting Foam." Environmental Health Perspectives.[3]

-

ATSDR (2021). "Toxicological Profile for Perfluoroalkyls."[4] Agency for Toxic Substances and Disease Registry.

-

Lau, C., et al. (2007). "Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings." Toxicological Sciences.

-

Wolf, C.J., et al. (2008). "Activation of Mouse and Human Peroxisome Proliferator-Activated Receptor Alpha by Perfluoroalkyl Acids." Toxicological Sciences.

-

EFSA CONTAM Panel (2020). "Risk to human health related to the presence of perfluoroalkyl substances in food." EFSA Journal.

Sources

- 1. Serum Half-Lives for Short- and Long-Chain Perfluoroalkyl Acids after Ceasing Exposure from Drinking Water Contaminated by Firefighting Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Potassium perfluorooctanesulfonate | C8F17KO3S | CID 23669238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Historical Production, Analysis, and Fate of Perfluoroheptanesulfonates (PFHpS)

Executive Summary

Perfluoroheptanesulfonate (PFHpS) is a seven-carbon perfluoroalkyl sulfonate (C7F15SO3-) that occupies a unique position in the PFAS (Per- and Polyfluoroalkyl Substances) family. Unlike its homologues PFOS (C8) and PFHxS (C6), PFHpS was rarely the primary target of industrial synthesis. Instead, it exists predominantly as a fractional impurity resulting from the high-energy nature of historical manufacturing processes.

For researchers and drug development professionals, PFHpS represents a critical "marker" compound. Its presence confirms the use of legacy Electrochemical Fluorination (ECF) chemistries, and its toxicokinetic profile—specifically its serum half-life—bridges the gap between the highly persistent C6/C8 sulfonates and the more rapidly eliminated short-chain alternatives.

Part 1: Chemical Identity & Synthesis Origins

To understand the historical prevalence of PFHpS, one must analyze the Simons Electrochemical Fluorination (ECF) process, the dominant manufacturing method from the 1940s to the early 2000s.

The Mechanism of Impurity Generation

Manufacturers typically aimed to produce Perfluorooctanesulfonyl fluoride (POSF), the precursor to PFOS. However, the ECF process is a "brute force" technique. It involves passing an electric current through a solution of organic raw material (e.g., octanesulfonyl fluoride) in anhydrous hydrogen fluoride.

-

Target Reaction: Complete fluorination of the C8 chain.

-

Side Reactions: The high voltage causes carbon-carbon bond cleavage (scission) and rearrangement.

Consequently, "Technical Grade" PFOS was never pure. It typically contained:

-

~70% Linear PFOS (C8)

-

~30% Branched isomers and homologues of varying chain lengths, including PFHpS (C7) and PFHxS (C6).

Synthesis Pathway Diagram

The following diagram illustrates how PFHpS arises as a byproduct of the intended C8 synthesis.

Figure 1: Generation of PFHpS via bond scission during the Electrochemical Fluorination of C8 precursors.

Part 2: Historical Applications

Because PFHpS was not isolated as a commercial product, its "use" history is identical to that of technical-grade PFOS.

Aqueous Film Forming Foams (AFFF)

The most significant source of PFHpS in the environment is legacy AFFF used for Class B (fuel) fires.

-

Role: Surfactant component lowering surface tension to allow water to float on liquid hydrocarbons.

-

Contamination Vector: Military bases, airports, and firefighter training areas often show high ratios of PFHpS alongside PFOS, confirming the source was ECF-based foam (e.g., 3M Light Water™) rather than fluorotelomer-based foams (which typically do not generate odd-carbon sulfonates like C7).

Surface Treatments

Technical PFOS mixtures containing PFHpS were used in:

-

Textiles: Stain repellents (Scotchgard™ formulations pre-2002).

-

Plating: Mist suppressants in chrome plating baths.

-

Hydraulic Fluids: Aviation hydraulic fluids to prevent erosion.

Part 3: Analytical Methodology (Protocol)

As a scientist, you cannot rely on generic "PFAS screens" for accurate PFHpS quantification. The odd-carbon chain length often lacks a direct certified reference material in older libraries, leading to quantification errors.

Core Principle: You must use Isotope Dilution Mass Spectrometry (IDMS) . The use of a matching isotopically labeled analog (e.g., 13C-PFHpS) is non-negotiable for correcting matrix effects in complex biological or environmental samples.

Validated Workflow: SPE-LC-MS/MS

The following protocol aligns with EPA Method 533/537.1 standards but is optimized for research precision.

Reagents:

-

Target: PFHpS (Linear isomer dominant).

-

Internal Standard (EIS): 13C4-PFHpS or 13C8-PFOS (if exact match unavailable, though exact match is preferred).

Step-by-Step Protocol:

-

Sample Preparation:

-

Aqueous: Adjust 250 mL sample to pH 6-8. Add surrogate standards before extraction.

-

Serum/Tissue: Protein precipitation with acetonitrile (1:3 v/v), vortex, centrifuge at 10,000 x g.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Weak Anion Exchange (WAX) is superior to HLB for sulfonates.

-

Conditioning: 4 mL MeOH followed by 4 mL reagent water.

-

Loading: Load sample at ~5-10 mL/min.

-

Wash: Acetate buffer (pH 4) to remove interferences.

-

Elution: 4 mL Methanol with 0.1% Ammonium Hydroxide (releases the anionic PFHpS).

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm). Crucial: Install a "delay column" between the pump and injector to trap system PFAS.

-

Mobile Phase: (A) 20mM Ammonium Acetate in Water / (B) Methanol or Acetonitrile.

-

Ionization: Negative Electrospray Ionization (ESI-).

-

Transitions (MRM):

-

Quantifier: 449 -> 80 (SO3-)

-

Qualifier: 449 -> 99 (FSO3-)

-

-

Analytical Logic Flow

Figure 2: Standardized workflow for the quantitative analysis of PFHpS using Isotope Dilution.

Part 4: Toxicokinetics & Environmental Fate

For drug development professionals, understanding the persistence of PFHpS is vital for modeling bioaccumulation. PFHpS exhibits a high affinity for serum albumin and interacts with Organic Anion Transporters (OATs) in the kidney, leading to efficient reabsorption and slow excretion.

Comparative Half-Life Data

The table below highlights why PFHpS is considered a "Long-Chain" PFAS regarding bio-persistence, despite having fewer carbons than PFOS.

| Compound | Carbon Chain | Human Serum Half-Life (Years) | Renal Clearance Mechanism |

| PFHxS | C6 | ~5.3 - 8.5 years | High OAT4 reabsorption |

| PFHpS | C7 | ~6.0 - 7.4 years | High OAT reabsorption |

| PFOS | C8 | ~3.4 - 5.4 years | Moderate/High reabsorption |

| PFOA | C8 (Carboxyl) | ~2.3 - 3.8 years | Moderate reabsorption |

Note: Data derived from occupational cohorts (e.g., firefighters, production workers). The slightly longer half-life of sulfonates (PFHxS, PFHpS) compared to carboxylates (PFOA) is attributed to the sulfonate group's stronger interaction with transporter proteins.

Biological Pathway

Figure 3: Toxicokinetic pathway showing the renal reabsorption loop that extends PFHpS half-life.

Part 5: Regulatory Landscape[1]

While PFOS and PFHxS are explicitly listed in the Stockholm Convention on Persistent Organic Pollutants (POPs), PFHpS occupies a complex regulatory space.

-

Stockholm Convention: PFHpS is not currently listed as a standalone POP in Annex A or B. However, it is frequently captured under regulations targeting "PFOS-related substances" if it is considered a precursor, though PFHpS itself is a stable acid.

-

USA (EPA): PFHpS is included in the Unregulated Contaminant Monitoring Rule 5 (UCMR 5) , requiring public water systems to monitor for it between 2023–2025.

-

European Union: The European Chemicals Agency (ECHA) is evaluating a restriction proposal that covers the entire class of PFAS, which would explicitly restrict PFHpS.

Implication for Researchers: Expect PFHpS to be regulated as a proxy for "Technical PFOS" contamination. Any formulation containing PFHpS is legally presumed to be contaminated with PFOS/PFHxS until proven otherwise.

References

-

Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management. Link

-

U.S. EPA.[1] (2023). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Link

-

Olsen, G. W., et al. (2007). Half-life of serum elimination of perfluorooctanesulfonate, perfluorohexanesulfonate, and perfluorooctanoate in retired fluorochemical production workers. Environmental Health Perspectives. Link

-

Rotander, A., et al. (2015). Elevated levels of PFHxS and PFOS in firefighters exposed to aqueous film forming foam (AFFF). Environment International. Link

-

Stockholm Convention. All POPs listed in the Stockholm Convention.[2] Link

Sources

Degradation Pathways of Potassium Perfluoroheptanesulfonate (PFHpS) in Soil: A Technical Guide

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic organofluorine compounds that have garnered significant global concern due to their extreme persistence, bioaccumulative potential, and adverse health effects. Among these "forever chemicals," potassium perfluoroheptanesulfonate (PFHpS), a salt of a seven-carbon perfluoroalkyl sulfonic acid (PFSA), is increasingly detected in environmental matrices, including soil. The robust carbon-fluorine (C-F) bond, the strongest covalent bond in organic chemistry, imparts exceptional chemical and thermal stability to PFHpS, rendering it highly resistant to natural degradation processes. This technical guide provides a comprehensive overview of the current understanding of the degradation pathways of PFHpS in soil, synthesizing findings from direct and analogous studies to inform researchers, environmental scientists, and remediation professionals. While specific research on PFHpS in soil is nascent, this guide extrapolates from the broader knowledge of PFAS degradation to propose probable biotic and abiotic transformation routes.

Biotic Degradation: Unraveling Microbial Mechanisms

The microbial degradation of PFAS is a slow and often incomplete process, yet it represents a critical natural attenuation pathway and a foundation for bioremediation strategies. While no studies have definitively elucidated the complete microbial degradation pathway of PFHpS in soil, evidence from related compounds and environments allows for the formulation of a probable sequence of events.

Proposed Microbial Degradation Pathway of PFHpS

A key insight into the potential biodegradation of PFHpS comes from studies on the degradation of the longer-chain perfluorooctanesulfonate (PFOS). Research on the marine microalga Chaetoceros calcitrans MZB-1 has shown that the degradation of PFOS can initiate with the removal of a CF₂ unit to form perfluoroheptanesulfonic acid (PFHpS)[1]. This suggests that a similar "unzipping" or stepwise degradation of the perfluoroalkyl chain could be a viable pathway for PFHpS itself, initiated by soil microorganisms.

Following this initial step, or as a primary attack on the PFHpS molecule, a crucial transformation involves the cleavage of the carbon-sulfur (C-S) bond. The same study on Chaetoceros calcitrans MZB-1 indicated that after the formation of PFHpS from PFOS, a taurine dioxygenase (TauD)-mediated C-S bond cleavage occurs, leading to the elimination of the sulfonate group and the formation of 1H-perfluoroheptane[1]. This desulfonation is a critical step, as it removes the highly polar sulfonate head group, fundamentally altering the molecule's properties. Subsequent steps would likely involve the progressive shortening of the carbon chain, leading to the formation of shorter-chain perfluorocarboxylic acids (PFCAs)[1].

dot graph TD { A[this compound (PFHpS)C7F15SO3K] -->|Microbial Action(Desulfonation & C-F Bond Cleavage)| B(Shorter-chain Perfluoroalkyl Sulfonatese.g., PFHxS, PFPeS, PFBS); B --> C(Shorter-chain Perfluorocarboxylic Acidse.g., PFHxA, PFPeA, PFBA); A --> D{Potential Intermediatese.g., 1H-perfluoroheptane}; D --> C; C --> E[Mineralization(CO2, H2O, F-)]; subgraph "Legend" direction LR a(( )) -- Biotransformation --> b(( )); end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] E; } Caption: Proposed microbial degradation pathway of PFHpS in soil.

Key Enzymes and Microbial Players

The enzymatic machinery capable of cleaving the C-F and C-S bonds in PFAS is a subject of intensive research. While specific enzymes for PFHpS degradation in soil bacteria and fungi have not been identified, several enzyme classes are implicated in PFAS transformation:

-

Dioxygenases: As demonstrated with taurine dioxygenase (TauD) in the desulfonation of PFHpS in an aquatic microorganism, these enzymes could play a pivotal role in initiating the degradation cascade in soil microbes[1].

-

Dehalogenases: These enzymes are known to cleave carbon-halogen bonds, and their potential involvement in the defluorination of the perfluoroalkyl chain is an active area of investigation.

-

Peroxidases and Laccases: These extracellular enzymes, often produced by fungi, generate highly reactive radicals that can non-specifically attack a wide range of organic pollutants[2]. Their role in the degradation of PFAS, including PFHpS, in soil is plausible, particularly through co-metabolic processes.

Several microbial genera have been associated with the degradation of PFAS in various environments, including Pseudomonas, Acidimicrobium, and various fungal species[2][3][4]. It is likely that a consortium of microorganisms, rather than a single species, is required for the complete degradation of PFHpS in the complex soil matrix.

Abiotic Degradation: Physicochemical Transformation Pathways

In addition to microbial activity, several abiotic processes can contribute to the transformation of PFHpS in soil, although often requiring specific conditions or energy inputs.

Photodegradation

Direct photolysis of PFHpS in soil is expected to be limited due to the absorption of UV radiation by soil organic matter and mineral components. However, indirect photodegradation can occur through reactions with photochemically generated reactive species. While studies on PFHpS photolysis in soil are scarce, research on other PFSAs in aqueous systems has shown that they can undergo photodegradation, leading to the formation of shorter-chain PFAS[5]. The presence of photosensitizers in the soil matrix, such as humic substances, could potentially facilitate the photodegradation of PFHpS.

Thermal Degradation

Thermal treatment is a more aggressive remediation approach that can lead to the decomposition of PFHpS. Studies on the thermal degradation of various PFAS have shown that perfluoroalkyl sulfonates are generally more thermally stable than their carboxylic acid counterparts[6]. The thermal decomposition of PFHpS is expected to proceed through the cleavage of the C-S bond and the subsequent fragmentation of the perfluoroalkyl chain, leading to the formation of a variety of smaller fluorinated compounds[7][8]. The specific products and their distribution will depend on the temperature, residence time, and the presence of other substances in the soil matrix.

Table 1: Summary of Potential PFHpS Degradation Products

| Degradation Pathway | Potential Intermediates and End Products |

| Biotic | Shorter-chain PFSAs (PFHxS, PFPeS, PFBS), 1H-perfluoroheptane, Shorter-chain PFCAs (PFHxA, PFPeA, PFBA), Fluoride ions (F⁻), Carbon dioxide (CO₂) |

| Photodegradation | Shorter-chain PFSAs and PFCAs |

| Thermal Degradation | Perfluorinated alkenes, Shorter-chain PFSAs and PFCAs, Carbonyl difluoride (COF₂), Hydrogen fluoride (HF) |

Factors Influencing PFHpS Degradation in Soil

The degradation of PFHpS in soil is a complex process influenced by a multitude of interconnected factors:

-

Soil Properties:

-

Organic Matter: Soil organic matter (SOM) can have a dual role. It can sorb PFHpS, potentially reducing its bioavailability for microbial degradation[9]. Conversely, SOM can act as a co-substrate, supporting microbial activity and potentially enhancing co-metabolic degradation. The quality and composition of SOM are also crucial, with hydrophobic components showing a stronger affinity for PFAS[9].

-

pH: Soil pH can influence the speciation and bioavailability of PFHpS, as well as the activity of microbial enzymes involved in its degradation[10].

-

Clay Content and Mineralogy: Clay minerals can sorb PFHpS, affecting its mobility and availability for degradation.

-

-

Microbial Community: The presence and activity of specific microbial populations with the enzymatic capability to degrade PFHpS are paramount for biotic degradation.

-

Co-contaminants: The presence of other pollutants can either inhibit or enhance the degradation of PFHpS. Some co-contaminants may be toxic to degrading microorganisms, while others might serve as primary substrates, promoting co-metabolism.

-

Environmental Conditions:

-

Temperature: Temperature affects microbial activity and the rates of chemical reactions, thus influencing the overall degradation kinetics[11].

-

Moisture Content: Soil moisture is essential for microbial activity and can affect the transport and availability of PFHpS.

-

Redox Potential: The availability of electron acceptors (e.g., oxygen, nitrate, sulfate) will determine the dominant microbial metabolic pathways and can influence the feasibility of certain degradation steps.

-

Experimental Protocols for Studying PFHpS Degradation in Soil

To further elucidate the degradation pathways of PFHpS, rigorous and well-designed laboratory and field studies are essential.

Microcosm Studies for Biotic Degradation

-

Soil Collection and Characterization: Collect soil from a PFHpS-contaminated site or use a well-characterized reference soil spiked with PFHpS. Thoroughly characterize the soil's physicochemical properties (pH, organic matter content, texture, etc.) and its indigenous microbial community.

-

Microcosm Setup: Establish microcosms in sealed containers with the prepared soil. Include various treatment groups:

-

Sterile control (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation.

-

Unamended live soil to evaluate natural attenuation.

-

Biostimulation treatments with the addition of nutrients (e.g., nitrogen, phosphorus) and/or carbon sources to enhance microbial activity.

-

Bioaugmentation treatments with the introduction of specific microbial cultures known or suspected to degrade PFAS.

-

-

Incubation: Incubate the microcosms under controlled conditions (temperature, moisture, light/dark).

-

Sampling and Analysis: Periodically collect soil and porewater samples for the analysis of PFHpS and its potential transformation products using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[12]. Monitor changes in the microbial community structure and function using molecular techniques (e.g., 16S rRNA gene sequencing, metagenomics).

dot graph TD { A[Soil Collection & Characterization] --> B{Microcosm Setup}; B --> C[Sterile Control]; B --> D[Unamended Live Soil]; B --> E[Biostimulation]; B --> F[Bioaugmentation]; subgraph "Incubation" G[Controlled Conditions] end C --> H(Sampling & Analysis); D --> H; E --> H; F --> H; H --> I[LC-MS/MS Analysis]; H --> J[Microbial Community Analysis]; I --> K[Degradation Kinetics]; J --> L[Identification of Key Microbes]; K & L --> M[Pathway Elucidation]; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] A; node[shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] B; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] C; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] D; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] E; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] F; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] G; node[shape=parallelogram, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"] H; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] I; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] J; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] K; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] L; node[shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"] M; } Caption: Experimental workflow for microcosm studies.

Conclusion and Future Directions

The degradation of this compound in soil is a challenging and multifaceted process. While direct evidence for specific degradation pathways in soil is limited, a plausible scenario involves initial microbial desulfonation and subsequent stepwise defluorination of the perfluoroalkyl chain, leading to the formation of shorter-chain PFAS. Abiotic processes such as photodegradation and thermal degradation can also contribute to the transformation of PFHpS, particularly in the context of engineered remediation systems.

Future research should focus on:

-

Isolation and characterization of soil microorganisms capable of degrading PFHpS and elucidation of the specific enzymes and metabolic pathways involved.

-

Identification and quantification of transformation products of PFHpS in soil under various environmental conditions to confirm the proposed degradation pathways.

-

Investigating the influence of soil properties and co-contaminants on the rate and extent of PFHpS degradation to develop more effective site-specific remediation strategies.

-

Developing and optimizing innovative remediation technologies that can enhance the degradation of PFHpS in soil, such as advanced oxidation processes and combined biotic-abiotic treatment trains.

A deeper understanding of the degradation pathways of PFHpS is crucial for accurately assessing the environmental risks posed by this persistent contaminant and for developing scientifically sound and effective strategies for the remediation of contaminated sites.

References

-

Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1 - PubMed. (2025, October 9). PubMed. [Link]

-

Per- and Polyfluoroalkyl Substance (PFAS) Degradation in Water and Soil Using Cold Atmospheric Plasma (CAP): A Review - ACS Publications. (n.d.). ACS Publications. [Link]

-

Biodegradation of per- and polyfluoroalkyl substances: microbes, enzymes and their interactions | Request PDF. (2025, August 4). ResearchGate. [Link]

-

Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - ResearchGate. (n.d.). ResearchGate. [Link]

-

Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (n.d.). MDPI. [Link]

-

Per- and Polyfluoroalkyl Substance (PFAS) Degradation in Water and Soil Using Cold Atmospheric Plasma (CAP): A Review - PMC. (n.d.). PMC. [Link]

-

Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - Find an Expert - The University of Melbourne. (n.d.). The University of Melbourne. [Link]

-

Persulfate-based degradation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) in aqueous solution: Review on influences, mechanisms and prospective - PubMed. (2020, July 5). PubMed. [Link]

-

A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC. (2023, May 9). PMC. [Link]

-

(PDF) Degradation Pathways of Perfluoroalkyl and Polyfluoroalkyl Compounds: Removal in Water and Soil Using Fungi and Plant-Based Remediation - ResearchGate. (2025, August 8). ResearchGate. [Link]

-

Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - PubMed. (2024, July 1). PubMed. [Link]

-

The environmental photolysis of perfluorooctanesulfonate, perfluorooctanoate, and related fluorochemicals - PubMed. (n.d.). PubMed. [Link]

-

Implementation of Matrix-Matched Semiquantification of PFAS in AFFF-Contaminated Soil | Environmental Science & Technology. (2025, April 3). ACS Publications. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC. (n.d.). PMC. [Link]

-

Reciprocal influence of per- and polyfluoroalkyl substances (PFAS) and soil organic matter on their fate in soils - PMC. (2025, October 10). PMC. [Link]

-

Comparison of perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA) and perfluorobutane sulfonate (PFBS) removal in a - University of Southern Queensland Repository. (2024, April 2). University of Southern Queensland. [Link]

-

Boiling Significantly Promotes Photodegradation of Perfluorooctane Sulfonate - PubMed. (n.d.). PubMed. [Link]

-

Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - PubMed. (2025, January 14). PubMed. [Link]

-

(PDF) Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - ResearchGate. (2024, May 14). ResearchGate. [Link]

-

(PDF) Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - ResearchGate. (n.d.). ResearchGate. [Link]

-

15 Case Studies – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. [Link]

-

Effect of Abiotic Factors on Degradation of Imidacloprid - PubMed. (n.d.). PubMed. [Link]

-

Influence of grain size, organic carbon and organic matter residue content on the sorption of per- and polyfluoroalkyl substances in aqueous film forming foam contaminated soils - Implications for remediation using soil washing - ResearchGate. (2023, March 8). ResearchGate. [Link]

-

EB degradation of perfluorooctanoic acid and perfluorooctane sulfonate in aqueous solution | Request PDF. (n.d.). ResearchGate. [Link]

-

Remedial Options for PFC Contaminated Sites: A Review - Stockholm Convention. (n.d.). Stockholm Convention. [Link]

-

Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. (n.d.). SERDP-ESTCP. [Link]

-

Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review - MDPI. (n.d.). MDPI. [Link]

-

Comparative sorption and desorption behaviors of PFHxS and PFOS on sequentially extracted humic substances - PubMed. (2014, December 1). PubMed. [Link]

-

Determination of Per- and Polyfluoroalkyl Substances in Water by Direct Injection of Matrix-Modified Centrifuge Supernatant and. (n.d.). USGS. [Link]

-

Understanding the Long-Term Effects of PFAS Contamination on Soil Health. (2025, January 31). A&L Western Laboratories. [Link]

-

Analysis of Per- and Polyfluoroalkyl Substances in Soil Extracts - Agilent. (2021, January 27). Agilent. [Link]

-

Degradation and Ecotoxicity Mitigation of Perfluorooctane Sulfonate by Aeration-Assisted Cold Plasma - MDPI. (n.d.). MDPI. [Link]

-

Remediation of Perfluorooctane Sulfonate in Contaminated Soils by Modified Clay Adsorbent—a Risk-Based Approach | Request PDF. (2025, August 12). ResearchGate. [Link]

-

Effects of perfluoroalkyl and polyfluoroalkyl substances on soil structure and function. (2021, November 10). Nature. [Link]

-

Low-Temperature Catalytic Thermal Treatment for Effective PFAS Decomposition in Solid Matrices and AFFF Concentrate - SERDP and ESTCP. (n.d.). SERDP and ESTCP. [Link]

-

Remediation of poly- and perfluoroalkyl substances (PFAS) contaminated soils — To mobilize or to immobilize or to degrade? - PMC. (n.d.). PMC. [Link]

-

Study reveals what drives PFAS exposure in firefighters and how risks may be reduced. (2026, February 4). News-Medical.net. [Link]

-

Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - PMC. (2023, August 2). PMC. [Link]

-

Stabilization remediation of soils contaminated with per- and polyfluoroalkyl substances (PFASs) - - Administrative page for SLU library. (n.d.). SLU Library. [Link]

-

Investigation of Real-Time Gaseous Thermal Decomposition Products of Representative Per- and Polyfluoroalkyl Substances (PFAS) - PubMed. (2025, January 1). PubMed. [Link]

-

Comparative sorption and desorption behaviors of PFHxS and PFOS on sequentially extracted humic substances - ResearchGate. (2025, August 5). ResearchGate. [Link]

-

Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification - ResearchGate. (2025, September 1). ResearchGate. [Link]

Sources

- 1. Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]